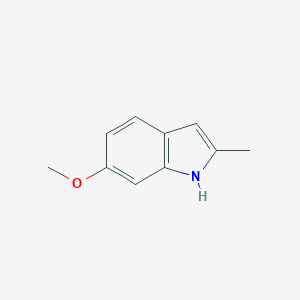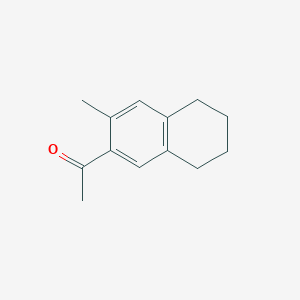
6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene is a chemical compound belonging to the class of tetralin derivatives. It is known for its applications in various fields, including fragrances, pharmaceuticals, and industrial processes. The compound’s structure consists of a naphthalene ring system with an acetyl group at the 6th position and a methyl group at the 7th position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-methyl-1,2,3,4-tetrahydronaphthalene.
Acetylation: The key step involves the acetylation of 7-methyl-1,2,3,4-tetrahydronaphthalene using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle significant quantities of starting materials and reagents.
Catalyst Recovery: Efficient recovery and recycling of the Lewis acid catalyst to minimize waste and reduce production costs.
Purification: Employing distillation and crystallization techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions
6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the electrophile used.
科学研究应用
6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the formulation of fragrances, especially in perfumes and personal care products.
作用机制
The mechanism of action of 6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The compound’s structure allows it to fit into hydrophobic pockets of proteins, modulating their activity.
相似化合物的比较
Similar Compounds
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Known for its use in fragrances and as a fixative in perfumes.
6-Acetyl-1,2,3,4-tetrahydronaphthalene: Another tetralin derivative with similar applications in fragrances and pharmaceuticals.
Uniqueness
6-Acetyl-7-methyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both acetyl and methyl groups enhances its stability and reactivity, making it a valuable compound in various applications.
属性
IUPAC Name |
1-(3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-9-7-11-5-3-4-6-12(11)8-13(9)10(2)14/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNXCTFWIOMFMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2)C=C1C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511084 |
Source


|
| Record name | 1-(3-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10188-69-9 |
Source


|
| Record name | 1-(3-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
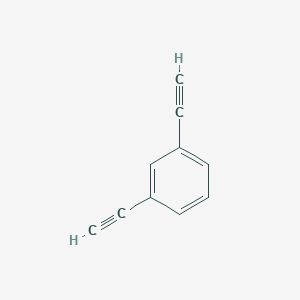

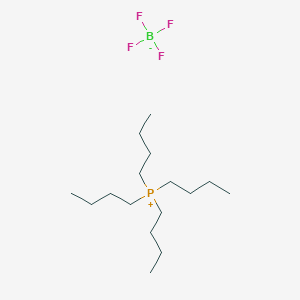

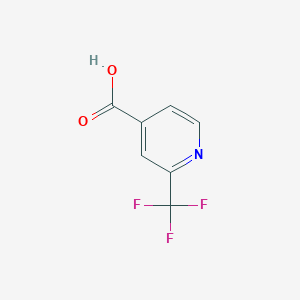
![2-[(4-methoxyphenyl)methylideneamino]ethanol](/img/structure/B158360.png)
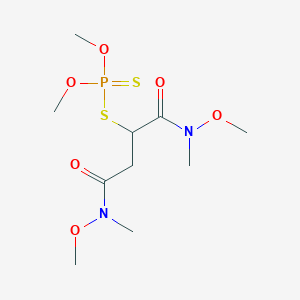
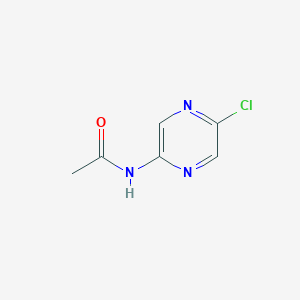
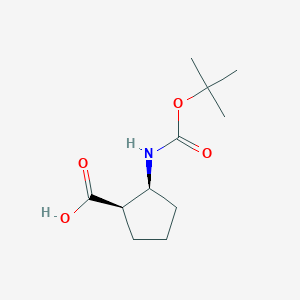

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)
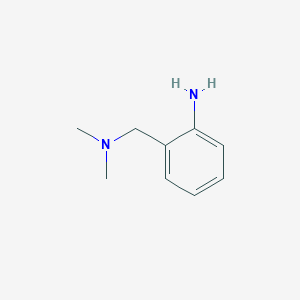
![(17S,18S)-18-[3-(2-Aminoethylamino)-3-oxopropyl]-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B158373.png)
